2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride 2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 34164-99-3
VCID: VC11721580
InChI: InChI=1S/C8H9N3.ClH/c1-6-8(9)11-5-3-2-4-7(11)10-6;/h2-5H,9H2,1H3;1H
SMILES: CC1=C(N2C=CC=CC2=N1)N.Cl
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol

2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride

CAS No.: 34164-99-3

Cat. No.: VC11721580

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride - 34164-99-3

Specification

CAS No. 34164-99-3
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name 2-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C8H9N3.ClH/c1-6-8(9)11-5-3-2-4-7(11)10-6;/h2-5H,9H2,1H3;1H
Standard InChI Key BOBTZXAEPGUMDS-UHFFFAOYSA-N
SMILES CC1=C(N2C=CC=CC2=N1)N.Cl
Canonical SMILES CC1=C(N2C=CC=CC2=N1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 2-methylimidazo[1,2-a]pyridin-3-amine hydrochloride consists of a bicyclic system where an imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 2 and the amine group at position 3 contribute to its reactivity and interaction with biological targets . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number28036-31-9
Molecular FormulaC9H11ClN4\text{C}_9\text{H}_{11}\text{ClN}_4
Molecular Weight210.66 g/mol
IUPAC Name2-methylimidazo[1,2-a]pyridin-3-amine; hydrochloride
SMILES NotationCC1=C(NC2=CC=CC=N2)N=C1N.Cl

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provide critical insights into its structure. For example, 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) of related compounds shows peaks at δ 8.56–8.55 ppm (pyridyl protons), 7.70 ppm (imidazole protons), and 7.08 ppm (amine protons) . High-resolution MS (ESI) typically reveals a molecular ion peak at m/zm/z 241 [M+1]+^+ for the free base, confirming the molecular formula .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 2-methylimidazo[1,2-a]pyridin-3-amine hydrochloride often involves multicomponent reactions (MCRs) or stepwise functionalization.

TosOH-Catalyzed Cyclization

A common method involves reacting 2-aminopyridine derivatives with aldehydes and isocyanides in methanol under acidic conditions. For instance:

  • Reactants: 2-methylpyridin-2-amine (1 eq), pyridine-2-carbaldehyde (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq).

  • Conditions: TosOH (0.2 eq) in MeOH at 70°C for 12 hours .

  • Workup: Extraction with ethyl acetate, drying with Na2SO4\text{Na}_2\text{SO}_4, and concentration yields the crude product, which is purified via recrystallization or chromatography .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol to form the hydrochloride salt, improving solubility. For example:

  • Procedure: Dissolve 2-methylimidazo[1,2-a]pyridin-3-amine in MeOH, add HCl gas or concentrated HCl, and precipitate the salt by cooling.

Physicochemical and Pharmacological Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 200°C, requiring storage at 2–8°C under inert conditions .

Antiviral Mechanisms

Imidazopyridines inhibit viral enzymes through allosteric binding. For HIV-1 reverse transcriptase (RT), the amine group forms hydrogen bonds with residues like Lys101 and Glu138, disrupting nucleotide binding . Molecular modeling suggests that substitutions at the methyl group enhance potency by improving hydrophobic interactions .

Antimicrobial Applications

The compound’s planar structure enables intercalation into microbial DNA, inhibiting replication. Studies on analogs show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

Analytical and Industrial Applications

Quality Control Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .

  • Elemental Analysis: Confirms Cl content (theoretical: 16.8%; observed: 16.5–17.1%).

Industrial Uses

Beyond pharmaceuticals, the compound serves as a precursor for:

  • Optical Dyes: Its conjugated π-system absorbs UV-Vis light, enabling use in fluorescent probes.

  • Coordination Chemistry: The amine group chelates metal ions, forming catalysts for organic reactions.

Challenges and Future Directions

Synthesis Optimization

Low yields in Pd-catalyzed cross-coupling steps (e.g., 7.37% yield in Method D ) highlight the need for better catalysts or solvent systems. Microwave-assisted synthesis could reduce reaction times from 12 hours to <1 hour.

Pharmacological Limitations

  • Bioavailability: The hydrochloride salt improves solubility but may require prodrug strategies for CNS penetration .

  • Toxicity: Preliminary assays indicate IC50_{50} values >50 μM for human cell lines, but chronic toxicity remains unstudied .

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